Thyme oil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thyme oil is the essential oil derived from the Thymus vulgaris plant. It is known for its antifungal, anti-inflammatory, and antibacterial properties. Thyme oil is commonly used as a preservative in foods, cosmetics, and toiletries, and can also be found as an ingredient in mouthwash . The oil is typically acquired from the leaves and flowers of Thymus vulgaris via a steam distillation process .

Synthesis Analysis

Thyme oil is synthesized from the leaves and flowers of Thymus vulgaris through a process of steam distillation . The synthesized formulations were analyzed for thermodynamic stability, indicating 1:0.5 (oil: surfactant) ratio to be the most stable of thyme oil nanoemulsion .

Molecular Structure Analysis

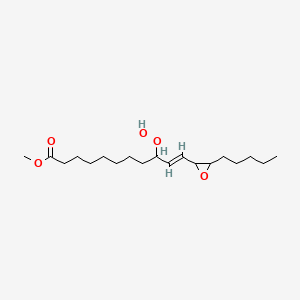

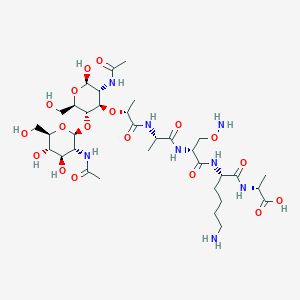

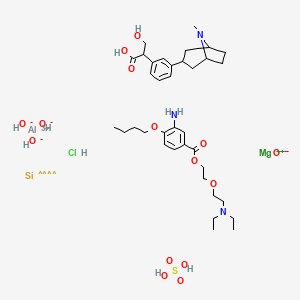

Thyme oil contains several compounds that have health benefits. These compounds include carvacrol, thymol, linalool, cineol, camphor, and borneol . Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol and is one of the most important dietary constituents in thyme species .

Chemical Reactions Analysis

Thyme oil has been found to have antioxidant activity, with the leaf oil extract presenting significantly higher DPPH (22.30±1.27%) . The chemical compositions of eight thyme essential oils (TEOs) were evaluated using gas chromatography mass spectrometry .

Physical And Chemical Properties Analysis

The physicochemical properties of T. vulgaris seed oils demonstrated significantly higher oil content (14.75%), specific gravity (0.70±0.50), and peroxide value (1.90±0.14) . The antioxidant activities of leaf oil extract presented significantly higher DPPH (22.30±1.27%) .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Thyme oil exhibits significant anti-inflammatory effects, which are attributed to its main constituents like carvacrol, thymol, and γ-terpinene . These compounds have been shown to modulate inflammatory pathways, making thyme oil a potential therapeutic agent for conditions characterized by inflammation.

Antimicrobial Activity

The antimicrobial properties of thyme oil are well-documented. It has been effective against a variety of pathogens, including bacteria and fungi. For instance, thyme oil concentrations of 0.01% and 0.05% have been shown to reduce the growth of MRSA strain S. aureus by up to 53% and 76%, respectively . This suggests its potential use in treating infections where antibiotic resistance is a concern.

Anticancer Research

Thyme oil’s constituents, particularly thymol and carvacrol, have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit proliferation in cancer cells, presenting thyme oil as a candidate for complementary cancer therapy .

Food Safety Applications

Thyme oil has been found to be effective at eliminating food-related bacteria and fungi, making it a valuable natural preservative. Studies have shown its antibacterial effects against pathogens like Salmonella, Staphylococcus aureus, and Helicobacter pylori, which are common causes of foodborne illnesses .

Antioxidant Effects

The antioxidant capacity of thyme oil is another area of interest. Its ability to scavenge free radicals suggests its potential in preventing oxidative stress-related diseases. The antioxidant properties also contribute to the oil’s preservative qualities, as it can protect food products from spoilage .

Antiparasitic Applications

Thyme oil has demonstrated effectiveness against parasitic infections. For example, it has been used in conjunction with Moringa oleifera oil to reduce the number of oocysts shed by infected rabbits, improving the clinical signs of hepatic coccidiosis . This points to its potential as a natural antiparasitic agent.

Respiratory System Therapeutics

Traditionally, thyme oil has been used as an expectorant and anti-inflammatory agent for the upper respiratory system. Its components, thymol and carvacrol, have been shown to possess antiviral and antibacterial properties, which can be beneficial in treating respiratory infections .

Cosmetic Industry

In the cosmetic industry, thyme oil is valued for its aromatic and therapeutic properties. It is used in formulations for its antimicrobial and anti-inflammatory effects, which can improve skin health and treat conditions like acne .

Mecanismo De Acción

- Thyme oil (derived from Thymus vulgaris) contains several bioactive compounds, including geraniol , thujanol , and linalool . These compounds are the primary targets.

- Anti-Inflammatory Effects : Thyme oil inhibits the recruitment of cytokines and chemokines, reducing inflammation .

- Antioxidant Properties : Thyme oil scavenges free radicals, enhances endogenous antioxidant enzymes (e.g., SOD, catalase, GPx), and maintains ionic homeostasis .

- Antihyperlipidemic Effects : Thyme oil increases high-density lipoprotein (HDL) cholesterol levels and stabilizes cell membranes .

- Thyme oil affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Direcciones Futuras

The current status of knowledge regarding thyme depicts a wide plethora of nutritional and therapeutic benefits and provides powerful recommendations for future research directions . With many previous valuable papers reviewing this WEP [136, 137, 138, 139, 140], and many yet expected to come, research on thyme remains ongoing .

Propiedades

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O.C10H14O.C10H18O.C10H14/c1-7(2)10-5-4-9(3,11)8(10)6-10;1-8-4-6-9(7-5-8)10(2,3)11;1-7(2)9-5-4-8(3)6-10(9)11;1-5-10(4,11)8-6-7-9(2)3;1-8(2)10-6-4-9(3)5-7-10/h7-8,11H,4-6H2,1-3H3;4,9,11H,5-7H2,1-3H3;4-7,11H,1-3H3;5,7,11H,1,6,8H2,2-4H3;4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHUWOUGEDDNDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

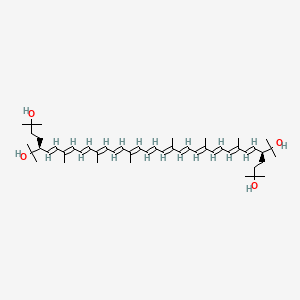

CC1=CCC(CC1)C(C)(C)O.CC1=CC=C(C=C1)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC(C)C12CCC(C1C2)(C)O.CC(=CCCC(C)(C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8007-46-3 |

Source

|

| Record name | Oils, thyme | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, thyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)

![(7E)-3-(cyclopropylmethyl)-7-[(E)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1237263.png)

![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)

![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)

![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)